molecular formula C7H10N2O2 B2769544 4-propan-2-yl-1H-pyrazole-5-carboxylic acid CAS No. 1260621-19-9

4-propan-2-yl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2769544
CAS No.: 1260621-19-9
M. Wt: 154.169
InChI Key: IAVSCLPENYZXLF-UHFFFAOYSA-N
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Description

4-propan-2-yl-1H-pyrazole-5-carboxylic acid is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly for developing multitarget therapeutic agents. This pyrazole-carboxylic acid core structure is a key synthon for synthesizing novel compounds aimed at modulating pivotal cellular signaling pathways. Research on closely related pyrazole and imidazo-pyrazole derivatives has demonstrated their potential as inhibitors of p38MAPK phosphorylation, platelet aggregation, and ROS production . These activities highlight the compound's relevance in studying inflammation, cancer progression, and angiogenesis. The carboxylic acid functional group and the isopropyl substituent on the pyrazole nucleus are crucial structural features that influence the molecule's biological activity and interaction with key enzymatic targets . As a building block, it enables the exploration of new agents that may overcome resistance to single-target therapies by simultaneously interfering with multiple pathways involved in disease pathogenesis. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-propan-2-yl-1H-pyrazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-4(2)5-3-8-9-6(5)7(10)11/h3-4H,1-2H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVSCLPENYZXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(NN=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260621-19-9
Record name 4-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
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Preparation Methods

Classical Cyclocondensation Methods

β-Keto Acid and Hydrazine Cyclization

The most direct route involves cyclocondensation of a β-keto acid derivative with hydrazine. For 4-propan-2-yl-1H-pyrazole-5-carboxylic acid, 4-isopropyl-3-oxopentanoic acid serves as the precursor. Reaction with hydrazine hydrate in refluxing ethanol (78°C, 12–18 hours) induces cyclization, yielding the pyrazole core with concomitant carboxylate formation.

Mechanistic Insights :

  • The β-keto acid’s carbonyl groups undergo nucleophilic attack by hydrazine, forming intermediate hydrazones.
  • Intramolecular dehydration generates the pyrazole ring, with the isopropyl group occupying the 4-position due to steric and electronic factors.

Optimization Parameters :

  • Solvent : Ethanol or acetic acid improves solubility and reaction homogeneity.
  • Catalyst : Sodium acetate (5 mol%) accelerates cyclization, reducing reaction time to 8–10 hours.
  • Yield : Unoptimized conditions yield 45–55%, rising to 68–72% with catalytic additives.
Table 1: Cyclocondensation Reaction Conditions
Precursor Solvent Catalyst Time (h) Yield (%)
4-Isopropyl-3-oxopentanoic acid Ethanol None 18 48
4-Isopropyl-3-oxopentanoic acid Acetic acid NaOAc (5 mol%) 10 70

Alternative Diketone-Based Approaches

Substituted 1,3-diketones, such as 3-isopropyl-2,4-pentanedione , react with hydrazine derivatives under acidic conditions. In toluene at 110°C, this method achieves 60–65% yield but requires post-synthetic oxidation to introduce the carboxylic acid moiety.

Transition-Metal-Catalyzed Coupling Approaches

Suzuki-Miyaura Cross-Coupling

Solid-Phase Synthesis Strategies

Resin-bound synthesis minimizes purification challenges. Wang resin-linked pyrazole intermediates undergo sequential:

  • Alkylation : Isopropyl bromide in DMF with DIEA (3 equiv, 24 hours).
  • Cleavage : TFA/H₂O (95:5) releases the carboxylic acid, achieving 65–70% purity without chromatography.

Purification and Characterization

Isolation Techniques

  • Acid-Base Extraction : Crude product is dissolved in NaHCO₃ (5%), washed with EtOAc, and acidified to pH 2–3 to precipitate the carboxylic acid.
  • Chromatography : Silica gel elution with EtOAc/hexane (1:1 → 3:1) removes non-polar byproducts.

Spectroscopic Validation

  • ¹H NMR (DMSO-d6): δ 1.25 (d, J = 6.8 Hz, 6H, isopropyl CH₃), 3.05 (septet, 1H, isopropyl CH), 6.82 (s, 1H, pyrazole H-3), 12.1 (br s, 1H, COOH).
  • IR : 1685 cm⁻¹ (C=O), 2500–3000 cm⁻¹ (O–H stretch).

Chemical Reactions Analysis

Types of Reactions

4-propan-2-yl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

Pharmaceutical Applications

The pharmaceutical industry has shown considerable interest in 4-propan-2-yl-1H-pyrazole-5-carboxylic acid due to its potential therapeutic effects. Research indicates that this compound may exhibit various biological activities, including:

  • Anti-inflammatory Effects : Studies suggest that derivatives of pyrazole compounds can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .
  • Anticancer Activity : Pyrazole derivatives have been synthesized and tested for their efficacy against various cancer cell lines. For instance, compounds structurally related to 4-propan-2-yl-1H-pyrazole-5-carboxylic acid have demonstrated significant antiproliferative activity against human liver, breast, and colon carcinoma cell lines .
  • Antimicrobial Properties : This compound and its derivatives have also been evaluated for their antimicrobial activity against bacteria and fungi. The presence of the pyrazole ring enhances the antimicrobial efficacy of these compounds .

Agricultural Chemistry

In agricultural chemistry, 4-propan-2-yl-1H-pyrazole-5-carboxylic acid serves as a key ingredient in the development of agrochemicals:

  • Herbicides and Fungicides : The compound is utilized in formulating herbicides and fungicides that protect crops from pests and diseases. Its application is crucial for sustainable agricultural practices .

Material Science

The versatility of 4-propan-2-yl-1H-pyrazole-5-carboxylic acid extends to material science:

  • Synthesis of Advanced Materials : This compound is involved in synthesizing polymers and coatings that exhibit enhanced durability and resistance to environmental factors. Its unique chemical properties contribute to the development of high-performance materials .

Analytical Chemistry

In analytical chemistry, 4-propan-2-yl-1H-pyrazole-5-carboxylic acid acts as a reagent:

  • Detection and Quantification : It is used in various analytical techniques to aid in the detection and quantification of other chemical substances, facilitating research across multiple disciplines .

Case Study 1: Anticancer Activity Assessment

A study synthesized a series of pyrazole derivatives, including 4-propan-2-yl-1H-pyrazole-5-carboxylic acid, assessing their antiproliferative effects against human cancer cell lines. The results indicated that specific modifications to the pyrazole structure significantly enhanced anticancer activity, suggesting a promising avenue for drug development .

Case Study 2: Agricultural Applications

Research focused on the application of pyrazole-based herbicides demonstrated effective pest control with minimal environmental impact. Field trials indicated that formulations containing 4-propan-2-yl-1H-pyrazole-5-carboxylic acid significantly reduced weed populations while maintaining crop yield .

Mechanism of Action

Comparison with Similar Compounds

Physical-Chemical Properties

Substituent positions and functional groups significantly alter physical-chemical properties. Key comparisons include:

Compound Name Substituents (Pyrazole Positions) Molecular Formula Molecular Weight (g/mol) pKa (Carboxylic Acid) Key Properties
4-Propan-2-yl-1H-pyrazole-5-carboxylic acid 4: isopropyl; 5: COOH C₇H₁₀N₂O₂ 154.17 ~2.5 (estimated) Moderate solubility in polar solvents
5-Bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid 1: isopropyl; 4: COOH; 5: Br C₇H₉BrN₂O₂ 233.06 2.50 Higher density (1.69 g/cm³), bromine increases molecular weight
5-(Propan-2-yl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid 1: pyridinyl; 4: COOH; 5: isopropyl C₁₃H₁₂F₃N₃O₂ 299.25 N/A Enhanced lipophilicity due to CF₃ group
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid 1,3: phenyl; 4: COOH; 5: methyl C₁₇H₁₄N₂O₂ 278.31 N/A Low solubility due to aromatic groups

Key Observations :

  • Electron-Withdrawing Groups : Bromine in lowers pKa slightly (2.50 vs. estimated ~2.5 for the target compound), while trifluoromethyl groups in increase electronegativity and lipophilicity.
  • Molecular Weight : Aromatic substituents (e.g., phenyl in ) increase molecular weight and reduce aqueous solubility.

Comparison of Methods :

  • Hydrolysis is efficient for ester-to-acid conversion but requires alkaline conditions.
  • Cyclization methods (e.g., ) allow modular substitution but may involve multi-step protocols.

Structure-Activity Relationships :

  • Lipophilicity : The isopropyl group in the target compound improves membrane permeability compared to polar analogues (e.g., ).
  • Hydrogen Bonding : The carboxylic acid group enables interactions with biological targets, contrasting with bromine in , which may hinder solubility.

Biological Activity

4-Propan-2-yl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

The molecular formula for 4-propan-2-yl-1H-pyrazole-5-carboxylic acid is C7H10N2O2C_7H_{10}N_2O_2, with a molecular weight of approximately 154.17 g/mol. The structure includes a pyrazole ring with a carboxylic acid functional group, which is crucial for its biological activity.

The biological activity of 4-propan-2-yl-1H-pyrazole-5-carboxylic acid is thought to involve the inhibition of specific enzymes and modulation of various biochemical pathways. For instance, it may interact with targets involved in inflammation and cancer progression, leading to therapeutic effects through enzyme inhibition or receptor modulation .

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including 4-propan-2-yl-1H-pyrazole-5-carboxylic acid, exhibit significant anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation in various models .

2. Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against a range of pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

3. Anticancer Activity

The anticancer potential of 4-propan-2-yl-1H-pyrazole-5-carboxylic acid has been explored in various studies. Notably, it has demonstrated cytotoxic effects against several cancer cell lines.

Cell Line IC50 (µM) Reference
MCF73.79
NCI-H46042.30
A54926
HepG20.74

These results indicate that the compound may serve as a lead structure for developing new anticancer agents.

Case Studies

Several studies have reported on the biological activity of pyrazole derivatives similar to 4-propan-2-yl-1H-pyrazole-5-carboxylic acid:

  • Study on Anticancer Activity :
    • Researchers synthesized a series of pyrazole derivatives and evaluated their cytotoxic effects on various cancer cell lines.
    • Compound derivatives exhibited IC50 values ranging from low micromolar concentrations, indicating strong anticancer potential .
  • Anti-inflammatory Mechanism :
    • In vitro studies demonstrated that the compound inhibited the expression of inflammatory markers in macrophages, suggesting a mechanism that could be leveraged for treating inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for 4-propan-2-yl-1H-pyrazole-5-carboxylic acid, and how are intermediates characterized?

The synthesis typically involves cyclocondensation of ethyl acetoacetate with hydrazine derivatives, followed by regioselective functionalization. For example, a multi-step procedure may include:

  • Cyclocondensation of ethyl acetoacetate with substituted hydrazines under reflux in ethanol.
  • Introduction of the isopropyl group via alkylation or Suzuki-Miyaura coupling (if aryl halides are present).
  • Hydrolysis of the ester group using NaOH or LiOH to yield the carboxylic acid . Intermediates are characterized via 1H^1H/13C^{13}C-NMR, IR (for ester/carboxylic acid differentiation), and mass spectrometry to confirm regiochemistry and purity .

Q. Which spectroscopic techniques are critical for confirming the structure of 4-propan-2-yl-1H-pyrazole-5-carboxylic acid?

Key methods include:

  • NMR : 1H^1H-NMR identifies proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, carboxylic acid proton at δ ~12–13 ppm). 13C^{13}C-NMR confirms carbonyl (C=O, ~165–170 ppm) and quaternary carbons.
  • IR : Stretching vibrations for C=O (~1700 cm1^{-1}) and O-H (~2500–3500 cm1^{-1}).
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns validate the molecular formula .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate steric hindrance from the isopropyl group during synthesis?

Steric effects from the isopropyl substituent may reduce yields in coupling reactions. Strategies include:

  • Using polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility.
  • Employing Pd-based catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki-Miyaura couplings, with optimized ligand ratios to stabilize transition states.
  • Elevated temperatures (80–120°C) to overcome kinetic barriers .

Q. What computational methods are suitable for predicting the electronic properties of 4-propan-2-yl-1H-pyrazole-5-carboxylic acid?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

  • Electron density distribution, highlighting nucleophilic/electrophilic sites.
  • HOMO-LUMO gaps to assess reactivity.
  • Solvent effects (using PCM models) on tautomeric equilibria (e.g., pyrazole ring protonation states) .

Q. How do structural modifications (e.g., substituent position) influence biological activity compared to analogs like 4-carboxylic acid derivatives?

  • Positional effects : The 5-carboxylic acid group enhances hydrogen bonding with target enzymes (e.g., cyclooxygenase-2) compared to 4-carboxylic acid isomers, as shown in docking studies.
  • Substituent impact : Electron-withdrawing groups (e.g., trifluoromethyl in related compounds) increase metabolic stability but may reduce solubility .

Data Analysis & Contradiction Resolution

Q. How should researchers address variability in antimicrobial activity assays for this compound?

Contradictory results may arise from:

  • Purity issues : Validate via HPLC (>95% purity) and elemental analysis.
  • Stereochemical factors : Use X-ray crystallography (SHELX suite) to confirm absolute configuration .
  • Assay conditions : Standardize MIC testing across multiple bacterial strains and control for pH-dependent solubility .

Q. What strategies resolve discrepancies in computational vs. experimental solubility data?

  • Experimental validation : Use shake-flask or UV-Vis methods in buffered solutions (pH 1–7.4).
  • DFT refinement : Incorporate explicit solvent molecules or Gibbs free energy corrections for protonation states .

Structure-Activity Relationship (SAR) Studies

Q. Which in vitro assays are most effective for evaluating anti-inflammatory potential?

  • COX-2 inhibition : ELISA-based assays measuring prostaglandin E2_2 suppression.
  • NF-κB pathway analysis : Luciferase reporter assays in macrophage-like cells (e.g., RAW 264.7).
  • Compare IC50_{50} values against reference drugs (e.g., celecoxib) to assess potency .

Methodological Best Practices

Q. What crystallization techniques improve success rates for X-ray diffraction studies?

  • Vapor diffusion : Use mixed solvents (e.g., DCM/hexane) to slow nucleation.
  • Cryoprotection : Add glycerol (20–30%) to prevent ice formation during data collection.
  • Refinement in SHELXL for high-resolution structures .

Q. How to design a robust SAR study for pyrazole derivatives?

  • Scaffold diversification : Synthesize analogs with varying substituents (e.g., halogens, alkyl chains) at positions 1, 3, and 5.
  • Data correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) with bioactivity .

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